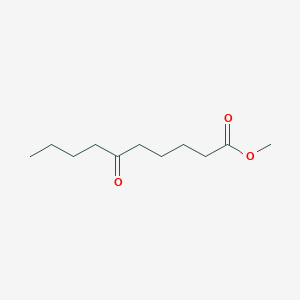
Methyl 6-oxodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-oxodecanoate is an organic compound with the molecular formula C11H20O3. It is a methyl ester derivative of 6-oxodecanoic acid. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 6-oxodecanoate can be synthesized through several methods. One common approach involves the reaction of adipic acid monomethyl ester with 1-chloro-N,N,2-trimethylpropenylamine in the presence of dichloromethane and copper (I) iodide . The reaction is carried out at low temperatures, typically around -15°C, and involves the use of butylmagnesium bromide as a Grignard reagent .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of this compound followed by reduction processes. The use of oxalyl chloride and lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran is common in these procedures .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-oxodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxodecanoic acid.
Reduction: Reduction reactions can convert it to 6-oxodecanal or other aldehyde derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: 6-oxodecanoic acid.
Reduction: 6-oxodecanal.
Substitution: Various substituted decanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-oxodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the study of metabolic pathways involving fatty acids.
Medicine: Research into its potential as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of methyl 6-oxodecanoate involves its interaction with various molecular targets. In reduction reactions, it acts as a substrate for reducing agents, leading to the formation of aldehyde or alcohol derivatives. The pathways involved typically include nucleophilic addition to the carbonyl group, followed by protonation and subsequent reduction .
Comparación Con Compuestos Similares
Methyl 6-oxooctadecanoate: Another methyl ester with a longer carbon chain.
6-oxodecanoic acid: The parent acid of methyl 6-oxodecanoate.
6-oxodecanal: The aldehyde derivative formed through reduction.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
methyl 6-oxodecanoate |
InChI |
InChI=1S/C11H20O3/c1-3-4-7-10(12)8-5-6-9-11(13)14-2/h3-9H2,1-2H3 |
Clave InChI |
MMKLHNIVCLHWND-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


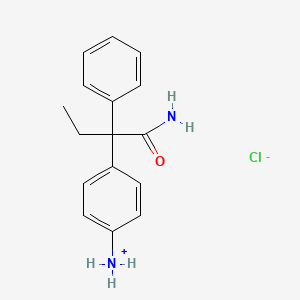
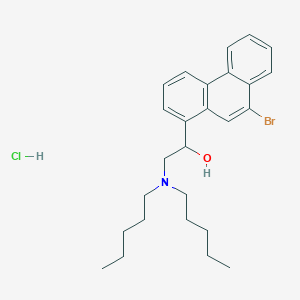
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
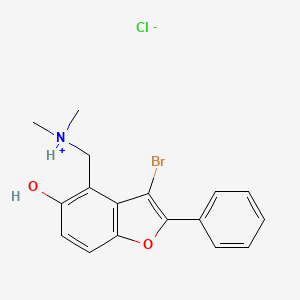
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
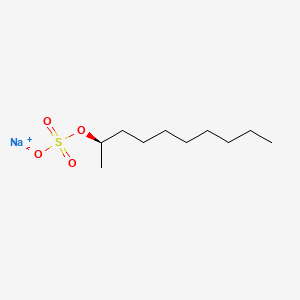
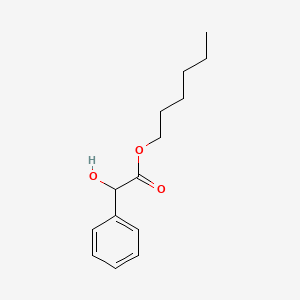
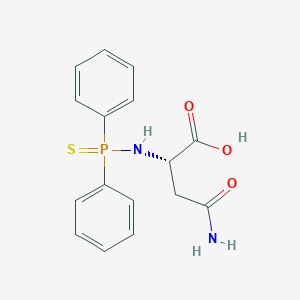
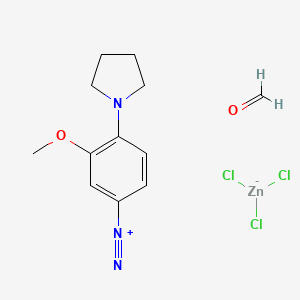
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)
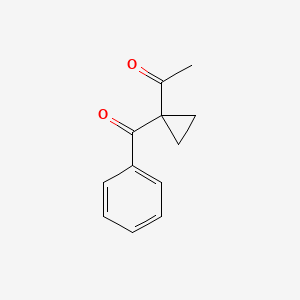
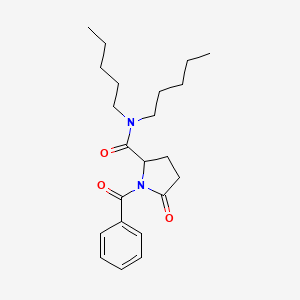
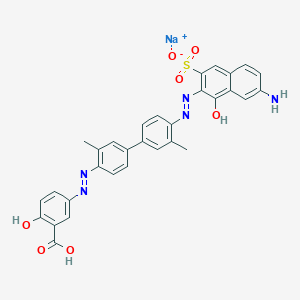
![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)
